molecular formula C6H8F3N3 B1461391 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1152551-09-1

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No. B1461391
CAS RN: 1152551-09-1
M. Wt: 179.14 g/mol
InChI Key: MPDTYUYXTQCMOL-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine is a chemical compound with the CAS Number: 1152551-09-1 . It has a molecular weight of 179.14 and its IUPAC name is 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethylamine . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8F3N3/c1-12-3-4(2-11-12)5(10)6(7,8)9/h2-3,5H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is in liquid form . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Pharmaceutical Applications

The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . This group can enhance the pharmacological properties of drugs, making them more effective. The compound could potentially be used in the synthesis of new pharmaceuticals .

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, such as this compound, have been evaluated for their antileishmanial and antimalarial activities . These compounds could potentially be used in the development of new treatments for these diseases .

Solvolysis Studies

The trifluoromethyl group in the compound could make it a good candidate for solvolysis studies . These studies can provide valuable information about the reactivity and stability of the compound .

Synthesis of Photoreactive Probes

The compound could potentially be used in the synthesis of photoreactive probes . These probes can be used to study the binding sites of noncompetitive GABA receptor antagonists .

Synthesis of Photoactive a-Mannosides and Mannosyl Peptides

The compound could also be used in the synthesis of photoactive a-mannosides and mannosyl peptides . These compounds have applications in biological research .

Synthesis of Inactivators of Human Cytochrome P450 2B6

The compound could potentially be used in the synthesis of inactivators of human cytochrome P450 2B6 . These inactivators can be used to study the function of this enzyme .

Synthesis of Photoaffinity Labeled Fusidic Acid Analogues

The compound could be used in the synthesis of photoaffinity labeled fusidic acid analogues . These analogues can be used to study the mechanism of action of fusidic acid .

Synthesis of Hydroxyamides as Anticonvulsants

The compound could potentially be used in the synthesis of hydroxyamides, which have potential applications as anticonvulsants .

Safety and Hazards

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with this compound are H302, H312, H314, H332, and H335 , which indicate that it is harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-12-3-4(2-11-12)5(10)6(7,8)9/h2-3,5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPDTYUYXTQCMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine

CAS RN

1152551-09-1
Record name 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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